3-(Methoxycarbonyl)pyridine-4-boronic acid pinacol ester
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Overview
Description
3-(Methoxycarbonyl)pyridine-4-boronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxycarbonyl)pyridine-4-boronic acid pinacol ester typically involves the reaction of 3-(Methoxycarbonyl)pyridine-4-boronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Methoxycarbonyl)pyridine-4-boronic acid pinacol ester primarily undergoes:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Substitution: The ester group can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, are commonly used in coupling reactions.
Oxidizing Agents: Hydrogen peroxide or other peroxides for oxidation reactions.
Major Products
Biaryls: Formed in Suzuki-Miyaura coupling reactions.
Alcohols/Ketones: Formed in oxidation reactions.
Scientific Research Applications
3-(Methoxycarbonyl)pyridine-4-boronic acid pinacol ester is extensively used in:
Organic Synthesis: As a reagent in Suzuki-Miyaura coupling to form biaryl compounds.
Medicinal Chemistry: For the synthesis of pharmaceutical intermediates and active compounds.
Material Science: In the development of new materials with specific electronic properties.
Mechanism of Action
The compound exerts its effects primarily through the Suzuki-Miyaura coupling mechanism. The palladium catalyst facilitates the transmetalation of the boronic ester to form a palladium complex, which then undergoes reductive elimination to form the desired carbon-carbon bond . The molecular targets are typically aryl or vinyl halides, and the pathways involve oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-(Methoxycarbonyl)pyridine-4-boronic acid pinacol ester is unique due to its specific functional groups that provide distinct reactivity and stability, making it particularly useful in Suzuki-Miyaura coupling reactions. Its methoxycarbonyl group offers additional sites for further functionalization, enhancing its versatility in organic synthesis .
Properties
IUPAC Name |
methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BNO4/c1-12(2)13(3,4)19-14(18-12)10-6-7-15-8-9(10)11(16)17-5/h6-8H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTPGMLTVKTGKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=NC=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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